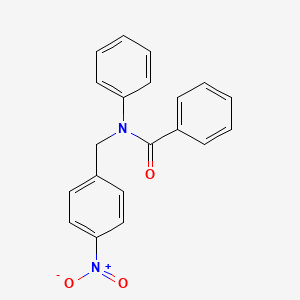
N-(4-nitrobenzyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl-N-phenylbenzamide , belongs to the class of organic compounds known as benzamides. It features a benzene ring substituted with both a nitro group (-NO₂) and a phenyl group (-C₆H₅). The compound’s chemical structure is as follows:
Structure: C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂
Vorbereitungsmethoden
Synthetic Routes::
Nitration of Benzylbenzene: The synthesis typically begins with the nitration of benzylbenzene (phenyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group (-NO₂) onto the benzyl ring.
Amidation Reaction: The resulting 4-nitrobenzyl chloride is then reacted with aniline (phenylamine) in the presence of a base (such as sodium hydroxide) to form N-(4-nitrobenzyl)-N-phenylbenzamide.
Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, ensuring high yields, and minimizing impurities.
Analyse Chemischer Reaktionen
Reactions::
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron and hydrochloric acid.
Substitution: The amide group (-C(=O)-NH-) can undergo nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Iron and hydrochloric acid.
Substitution: Alkali metal hydroxides (e.g., sodium hydroxide) or strong acids (e.g., hydrochloric acid).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
Major Products:: The major product of reduction is 4-aminobenzyl-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
Medicine: N-(4-nitrobenzyl)-N-phenylbenzamide derivatives exhibit potential as antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell growth.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets, potentially affecting cell signaling pathways. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While N-(4-nitrobenzyl)-N-phenylbenzamide is unique due to its specific substitution pattern, similar compounds include:
Eigenschaften
Molekularformel |
C20H16N2O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)15-16-11-13-19(14-12-16)22(24)25/h1-14H,15H2 |
InChI-Schlüssel |
BTXFDRRJZKAPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)
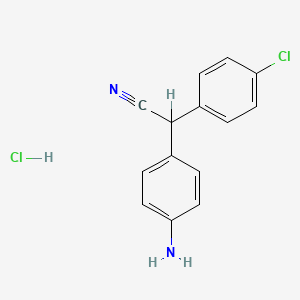
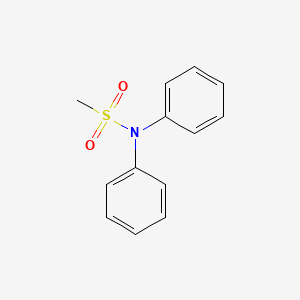
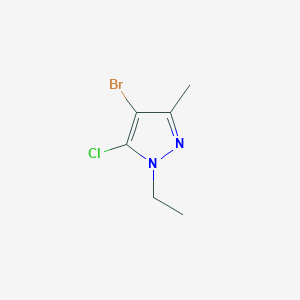
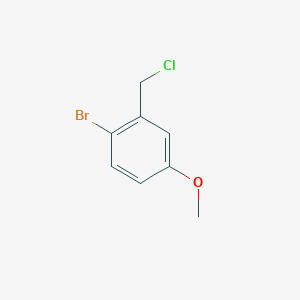
![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)
![1-(9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11997311.png)
![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
